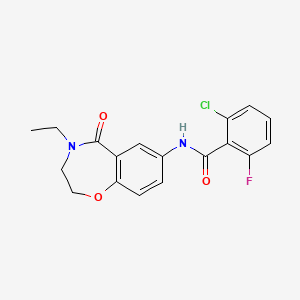

2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-6-fluorobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN2O3/c1-2-22-8-9-25-15-7-6-11(10-12(15)18(22)24)21-17(23)16-13(19)4-3-5-14(16)20/h3-7,10H,2,8-9H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVLWTBCDGTUES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-6-fluorobenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-6-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, with reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-6-fluorobenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential for selective interactions with biological macromolecules.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Substituent Effects on Binding and Stability

- Halogen vs. Methoxy Groups : The target compound’s 6-fluoro and 2-chloro substituents introduce electronegative atoms that may form halogen bonds with target proteins, improving binding specificity. In contrast, BI85532’s 2-methoxy group contributes to higher lipophilicity (predicted LogP increase) but may sterically hinder interactions in confined binding pockets .

Metabolic and Pharmacokinetic Considerations

- The 6-fluoro group in the target compound could block oxidative metabolism at the para position, extending half-life compared to BI85532’s methoxy group, which is susceptible to demethylation.

Research Findings and Implications

While direct activity data for the target compound are unavailable, structural analogs like BI85532 highlight the importance of substituent optimization. For example:

- BI85532 : Used in preclinical studies for kinase inhibition, its methoxy group may limit solubility but enhance membrane permeability. The target compound’s dual halogenation could balance solubility and potency.

- Crystallographic Insights : Tools like SHELX facilitate precise structural determination of such compounds, enabling structure-activity relationship (SAR) studies to refine substituent choices .

Biological Activity

2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-6-fluorobenzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-6-fluorobenzamide is with a molecular weight of approximately 351.81 g/mol. The structure features a chloro group and a fluorobenzamide moiety which are significant for its biological interactions.

Antifungal Activity

Recent studies have indicated that related compounds in the benzoxazepine class exhibit noteworthy antifungal properties. For instance, research on 2-chloro-N-phenylacetamide , a structural analog, demonstrated significant antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) was found to range from 128 to 256 µg/mL , while the minimum fungicidal concentration (MFC) ranged from 512 to 1,024 µg/mL . Notably, this compound inhibited up to 92% of biofilm formation and caused rupture of preformed biofilms by up to 87% .

| Compound Name | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) | Biofilm Rupture (%) |

|---|---|---|---|---|

| 2-chloro-N-phenylacetamide | 128 - 256 | 512 - 1024 | 92 | 87 |

The mechanism by which these compounds exert their antifungal effects appears to be multifaceted. The studies suggest that the antifungal activity does not involve direct binding to ergosterol or damage to the fungal cell wall. Instead, it may involve disruption of metabolic pathways critical for fungal survival . Further investigations are necessary to elucidate the exact mechanisms involved.

Case Studies and Research Findings

Several case studies have highlighted the potential of benzoxazepine derivatives in treating resistant fungal infections. In one study, the effectiveness of combining these compounds with traditional antifungals like amphotericin B and fluconazole was evaluated. The results indicated antagonism when used in combination therapies, suggesting that these compounds might be more effective when used independently rather than in conjunction with existing antifungals .

Q & A

Q. Characterization methods :

Critical considerations : Optimize reaction stoichiometry to minimize byproducts (e.g., over-fluorination or incomplete coupling) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions often arise from tautomerism, conformational flexibility, or impurities. Strategies include:

- Comparative analysis : Cross-validate NMR data with computational tools (DFT-based chemical shift predictions) .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., fluorine vs. chlorine positioning) .

- Dynamic HPLC : Detect rotational isomers (e.g., hindered rotation in the benzoxazepine ring) .

Example : If -NMR shows unexpected splitting, consider variable-temperature NMR to assess dynamic effects or hydrogen bonding .

Basic: What experimental designs are suitable for pharmacological activity screening?

Answer:

Adopt a split-plot design to evaluate dose-response relationships and minimize variability:

- Main plots : Compound concentrations (e.g., 0.1–100 µM).

- Subplots : Biological replicates (n=6–8) with controls (vehicle, positive control).

- Assays : Use orthogonal methods (e.g., enzymatic inhibition + cell viability) to confirm target specificity .

Data analysis : Apply ANOVA with post-hoc Tukey tests to compare means. Report effect sizes (Cohen’s d) for translational relevance .

Advanced: How to assess environmental fate and biodegradation pathways of this compound?

Answer:

Follow the INCHEMBIOL framework for environmental studies :

Physicochemical profiling :

- Measure logP (octanol-water partition coefficient) to predict bioaccumulation.

- Conduct hydrolysis studies at varying pH (1–13) to assess stability.

Biotic transformations :

- Use soil microcosms spiked with -labeled compound to track mineralization (CO evolution).

- Apply LC-QTOF-MS to identify metabolites (e.g., hydroxylation or dehalogenation products).

Ecotoxicity :

| Test System | Endpoint | Protocol Reference |

|---|---|---|

| Daphnia magna | 48-h LC | OECD 202 |

| Aliivibrio fischeri | Luminescence inhibition | ISO 11348-3 |

Key challenge : Differentiate abiotic vs. microbial degradation using sterile controls .

Methodological: How to align research with a theoretical framework in medicinal chemistry?

Answer:

Link studies to structure-activity relationship (SAR) models or molecular docking simulations :

- SAR : Synthesize analogs with systematic substitutions (e.g., replacing ethyl with propyl) and correlate changes in bioactivity (e.g., IC) to electronic or steric parameters .

- Docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies .

Theoretical integration : Frame hypotheses using concepts like "bioisosterism" or "conformational restriction" to guide analog design .

Advanced: How to address batch-to-batch variability in synthetic yield and purity?

Answer:

Implement Quality by Design (QbD) principles:

Critical process parameters (CPPs) :

- Temperature (±2°C tolerance in coupling reactions).

- Solvent purity (HPLC-grade DMF to avoid amine contaminants).

Design of Experiments (DoE) :

- Use a Box-Behnken design to optimize reaction time, temperature, and catalyst loading.

- Response variables: Yield (%) and HPLC purity (% area).

Statistical control : Apply multivariate analysis (PLS regression) to correlate CPPs with outcomes .

Methodological: How to design a study investigating metabolic stability in hepatic models?

Answer:

Experimental workflow :

In vitro models : Primary hepatocytes vs. HepG2 cells (compare CYP450 expression profiles).

Incubation conditions : 1–4 hours, 37°C, with NADPH regeneration system.

Analytical strategy :

- Sampling : Collect aliquots at 0, 30, 60, 120 min.

- Quenching : Acetonitrile with 0.1% formic acid.

- Data processing : Use non-compartmental analysis (NCA) to calculate t and intrinsic clearance .

Advanced tip : Combine with PBPK modeling to extrapolate in vitro data to in vivo pharmacokinetics .

Advanced: What computational methods validate mechanistic hypotheses for unexpected biological activity?

Answer:

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns to identify stable binding poses (e.g., using GROMACS) .

- Metabolite prediction : Use software like Meteor (Lhasa Limited) to forecast Phase I/II metabolites and compare with experimental LC-MS/MS data .

- Network pharmacology : Map compound-target-disease networks via STRING or KEGG to identify off-target effects .

Validation : Cross-correlate computational predictions with knockout cell lines (e.g., CRISPR-Cas9) to confirm mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.